N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
Description
N-(4-{[2-(2-Phenoxyacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a structurally complex organic compound featuring:
- A cyclopropane ring, contributing rigidity and steric constraints.
- A phenoxyacetamido group attached to an ethylcarbamoyl chain.
- A para-substituted phenyl group linked to the cyclopropanecarboxamide moiety.
This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active amides.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(14-28-18-4-2-1-3-5-18)22-12-13-23-20(26)15-8-10-17(11-9-15)24-21(27)16-6-7-16/h1-5,8-11,16H,6-7,12-14H2,(H,22,25)(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZJVAZADSWSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Binding Affinity: Molecular docking studies (e.g., AutoDock4) suggest that the target compound’s phenoxyacetamido group forms hydrogen bonds with catalytic residues in hypothetical enzyme targets, akin to sulfamoyl groups in related compounds .
- Synthetic Challenges : Multi-step synthesis is required for introducing the cyclopropane ring and carbamoyl chains, with yields highly dependent on reaction conditions (e.g., solvent polarity, catalyst use) .
- Biological Potential: While direct data are lacking, analogues with similar structures show activity in antimicrobial and anticancer assays, supporting further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
